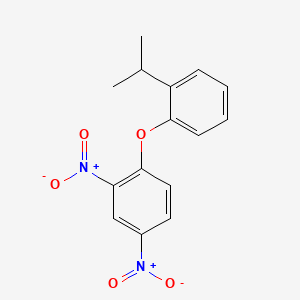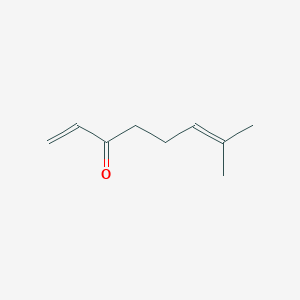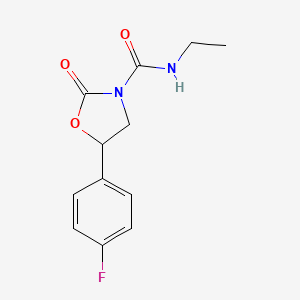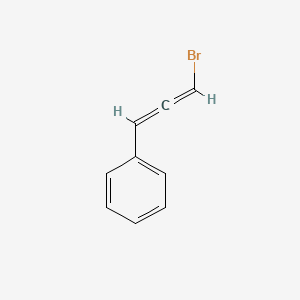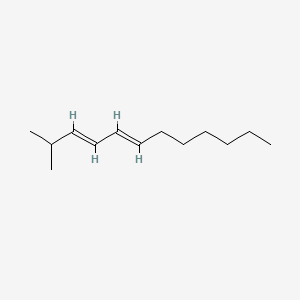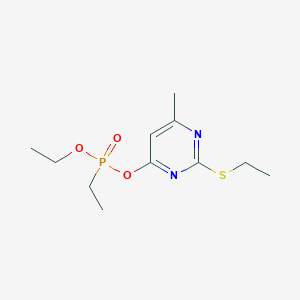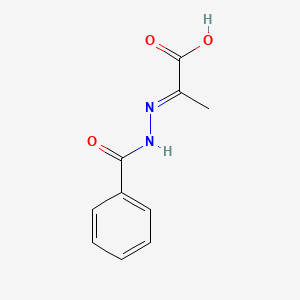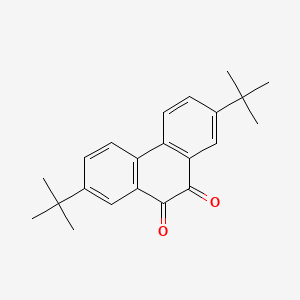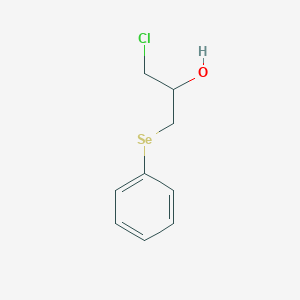
2-Propanol, 1-chloro-3-(phenylseleno)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1-chloro-3-(phenylseleno)- is an organic compound that features a unique combination of chlorine and phenylseleno groups attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-chloro-3-(phenylseleno)- typically involves the reaction of 2-propanol with phenylselenyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the hydroxyl group with the phenylseleno group. The reaction is usually conducted at room temperature to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Propanol, 1-chloro-3-(phenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide intermediates.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding simpler alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Simpler alcohols.
Substitution: Functionalized propanol derivatives with various substituents.
科学的研究の応用
2-Propanol, 1-chloro-3-(phenylseleno)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phenylseleno groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Propanol, 1-chloro-3-(phenylseleno)- involves its interaction with molecular targets through the phenylseleno group. This group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s effects are mediated by its ability to modulate the activity of enzymes and other proteins involved in these pathways.
類似化合物との比較
Similar Compounds
- 1-Chloro-2-methyl-2-propanol
- (±)-3-Chloro-1,2-propanediol
- 1-Chloro-3-phenyl-2-propanol
Uniqueness
2-Propanol, 1-chloro-3-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
25570-57-4 |
|---|---|
分子式 |
C9H11ClOSe |
分子量 |
249.61 g/mol |
IUPAC名 |
1-chloro-3-phenylselanylpropan-2-ol |
InChI |
InChI=1S/C9H11ClOSe/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 |
InChIキー |
ZZXVKDQQTIQBQF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Se]CC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




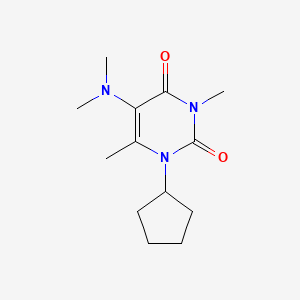
![[3,4-Bis(phenylmethoxy)phenyl] acetate](/img/structure/B14691526.png)

